

Technical Support Center: HbA1c Measurement in Patients with Hemoglobin Fukuyama

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Compound of Interest		
Compound Name:	hemoglobin Fukuyama	
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This technical support center provides guidance for researchers, scientists, and drug development professionals on the accurate measurement of HbA1c in patients with **Hemoglobin Fukuyama** (Hb Fukuyama), a rare beta-chain variant ($\alpha2\beta277(EF1)$ His \rightarrow Tyr). Standard HbA1c measurement methods, particularly those based on charge differences like ion-exchange high-performance liquid chromatography (HPLC), can yield inaccurate results in the presence of hemoglobin variants. This guide offers troubleshooting advice and detailed protocols for alternative measurement methods.

Frequently Asked Questions (FAQs)

Q1: Why does **Hemoglobin Fukuyama** interfere with some HbA1c measurement methods?

A1: **Hemoglobin Fukuyama** is a structural variant of the hemoglobin beta-chain. Methods that separate hemoglobin variants based on charge, such as ion-exchange HPLC, are susceptible to interference. The amino acid substitution in Hb Fukuyama can alter the overall charge of the hemoglobin molecule, causing it to co-elute with or be unresolved from normal HbA or HbA1c, leading to either falsely high or falsely low results.[1][2] While the mutation in Hb Fukuyama is not at the N-terminus of the beta-chain, which is the recognition site for immunoassays, structural changes induced by the mutation could potentially affect antibody binding in some immunoassays.[3][4]

Q2: Which HbA1c measurement methods are recommended for patients with **Hemoglobin Fukuyama**?

Troubleshooting & Optimization





A2: For patients with known or suspected hemoglobin variants like Hb Fukuyama, methods that are not dependent on the charge or the specific amino acid sequence of the N-terminus of the beta-chain are recommended. The two primary recommended methods are:

- Boronate Affinity Chromatography: This method separates glycated from non-glycated hemoglobin based on the chemical structure of the glucose bound to the hemoglobin molecule, specifically the cis-diol groups.[3] This principle makes it largely unaffected by variations in the amino acid sequence of the hemoglobin chains.[3]
- Enzymatic Assays: These assays involve the specific enzymatic cleavage of the glycated N-terminal valine of the beta-chain, followed by a colorimetric or photometric measurement of the products.[5][6][7] While the cleavage is specific to the N-terminus, these assays are generally less susceptible to interference from mutations at other positions in the beta-chain compared to ion-exchange HPLC.[8]

Q3: Can immunoassays be used for HbA1c measurement in patients with **Hemoglobin Fukuyama**?

A3: Caution is advised when using immunoassays. These methods use antibodies that recognize the glycated N-terminal of the beta-chain. While the mutation in Hb Fukuyama is at position 77 and not within the typical 4-10 amino acid recognition site of most immunoassay antibodies, it is possible that the structural change could indirectly affect antibody binding.[4] Generally, immunoassays are considered more reliable than ion-exchange HPLC for variants with mutations distant from the N-terminus, but boronate affinity chromatography and enzymatic assays are still the preferred methods.[3]

Q4: Are there alternative markers to HbA1c for assessing long-term glycemic control in these patients?

A4: Yes, when HbA1c measurements are unreliable, alternative markers of long-term glycemic control can be used. These include:

- Fructosamine: Measures glycated serum proteins, primarily albumin, and reflects average glucose levels over the preceding 2-3 weeks.
- Glycated Albumin: Specifically measures the percentage of albumin that is glycated and also reflects glycemic control over a 2-3 week period.





It is important to note that the clinical interpretation of these markers in relation to the risk of diabetic complications is not as well-established as for HbA1c.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Discrepancy between HbA1c results from different methods (e.g., HPLC vs. immunoassay).	Presence of an interfering hemoglobin variant like Hemoglobin Fukuyama.	1. Suspect a hemoglobin variant if not already confirmed. 2. Utilize a method known to have minimal interference, such as boronate affinity chromatography or an enzymatic assay, to obtain a reliable HbA1c value.[1][3] 3. Consider measuring fructosamine or glycated albumin for an alternative assessment of glycemic control.
Unusual or unexpected peaks on an ion-exchange HPLC chromatogram.	The presence of Hemoglobin Fukuyama or another hemoglobin variant.	1. Do not report the HbA1c result from the ion-exchange HPLC method. 2. Analyze the sample using boronate affinity chromatography or an enzymatic assay. 3. Recommend hemoglobin electrophoresis or genetic testing to confirm the identity of the hemoglobin variant.
HbA1c results are inconsistent with the patient's self-monitored blood glucose levels.	Interference from Hemoglobin Fukuyama is affecting the accuracy of the HbA1c assay.	1. Review the HbA1c measurement method used. If it was ion-exchange HPLC, switch to boronate affinity chromatography or an enzymatic assay. 2. Evaluate glycemic control using alternative markers like fructosamine or glycated albumin.



Quantitative Data Summary

The following table summarizes the performance of different HbA1c measurement methods in the presence of various hemoglobin variants. While specific data for **Hemoglobin Fukuyama** is limited, the data for other beta-chain variants provides a strong indication of expected performance.



Method	Principle	Interference from Beta-Chain Variants	Reported Bias with Variants
Ion-Exchange HPLC	Separation by charge	High potential for interference. Results can be falsely high or low depending on the specific variant and the HPLC system used.[1][2]	Can be >1% (absolute HbA1c)
Immunoassay	Antibody recognition of N-terminal	Low potential for interference from variants with mutations outside the N-terminal recognition site (typically amino acids 1-10).[3][4]	Generally <0.5% (absolute HbA1c) for non-N-terminal variants.
Boronate Affinity Chromatography	Separation by glucose cis-diol structure	Minimal to no interference. Considered the gold standard for HbA1c measurement in the presence of hemoglobin variants. [3]	Typically not clinically significant.
Enzymatic Assay	Enzymatic cleavage of N-terminal	Low potential for interference. Generally robust for variants with mutations distant from the N-terminus.[8]	Generally not clinically significant for non-N-terminal variants.

Experimental Protocols



Boronate Affinity HPLC (Based on Trinity Biotech Premier Hb9210)

Principle: This method utilizes a boronate affinity column that specifically binds the cis-diol groups of glycated hemoglobin. A dual-pump system with specific buffers is used to first elute the non-glycated hemoglobin fraction, followed by the elution of the glycated hemoglobin fraction. The separated fractions are quantified by a spectrophotometer.[9]

Methodology:

- Sample Preparation:
 - Collect whole blood in EDTA-containing tubes.
 - Prepare a hemolysate by diluting the whole blood sample with a manufacturer-provided diluent. For the Trinity Biotech system, this is typically an automated process.
- Instrumentation and Reagents:
 - Trinity Biotech Premier Hb9210 HPLC system or equivalent.
 - Boronate Affinity Column (e.g., Trinity Biotech, p/n 09-06-0046).
 - Elution Reagent #1 (Buffer A): For elution of the non-glycated fraction.
 - Elution Reagent #2 (Buffer B): For elution of the glycated fraction.
- Chromatographic Procedure:
 - The automated system injects the hemolyzed sample onto the boronate affinity column.
 - Elution Reagent #1 is pumped through the column to elute the non-glycated hemoglobin,
 which is detected at 413 ± 2 nm.
 - After the elution of the non-glycated fraction, the system switches to Elution Reagent #2 to displace the bound glycated hemoglobin from the column.
 - The eluted glycated hemoglobin is then detected by the spectrophotometer.



Data Analysis:

- The instrument's software integrates the peak areas of the non-glycated and glycated hemoglobin fractions.
- The percentage of HbA1c is calculated as the ratio of the glycated hemoglobin peak area to the total hemoglobin peak area (glycated + non-glycated).

Direct Enzymatic HbA1c Assay (Based on Diazyme Laboratories)

Principle: This assay involves the lysis of whole blood, followed by proteolytic digestion that releases glycated dipeptides from the N-terminus of the beta-chain. A specific fructosyl peptide oxidase (FPO) then oxidizes the glycated dipeptides, producing hydrogen peroxide, which is measured in a subsequent colorimetric reaction.[5][6][7]

Methodology:

- Sample Preparation:
 - Collect whole blood in EDTA-containing tubes.
 - An on-board lysis step is typically performed by the automated chemistry analyzer, where the whole blood sample is mixed with a lysis buffer.
- Reagents (Diazyme Direct Enzymatic HbA1c Assay Kit):
 - Reagent 1 (R1): Contains a protease to digest the hemoglobin and release the glycated dipeptides.
 - Reagent 2 (R2): Contains fructosyl peptide oxidase (FPO), peroxidase (POD), and a chromogen.
- Assay Procedure (automated on a chemistry analyzer):
 - The lysed sample is incubated with Reagent 1 to allow for the proteolytic digestion of hemoglobin.



- Reagent 2 is then added to the reaction mixture.
- The FPO in Reagent 2 specifically oxidizes the glycated dipeptides, producing hydrogen peroxide (H₂O₂).
- The generated H₂O₂ reacts with the chromogen in the presence of POD, resulting in a color change.
- The rate of color formation is measured spectrophotometrically and is directly proportional to the concentration of HbA1c in the sample.
- Calibration and Calculation:
 - The assay is calibrated using calibrators with known HbA1c concentrations.
 - The HbA1c concentration of the patient sample is determined from the calibration curve.

Workflow for HbA1c Measurement in Patients with Suspected Hemoglobin Variants

Caption: Workflow for selecting an appropriate HbA1c measurement method.

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